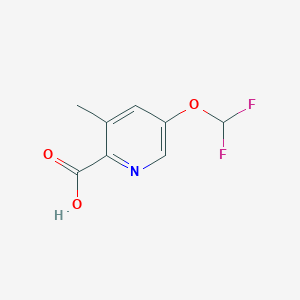
5-(Difluoromethoxy)-3-methylpicolinic acid
Overview
Description
5-(Difluoromethoxy)-3-methylpicolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 5-(Difluoromethoxy)-3-methylpicolinic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of picolinic acid derivatives. This process typically employs difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyridine ring .
Industrial production methods for this compound may involve large-scale difluoromethylation processes, optimized for high yield and purity. These methods often utilize cost-effective reagents and catalysts to ensure economic viability.
Chemical Reactions Analysis
5-(Difluoromethoxy)-3-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Difluoromethoxy)-3-methylpicolinic acid has a wide range of scientific research applications:
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various diseases, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-3-methylpicolinic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
5-(Difluoromethoxy)-3-methylpicolinic acid can be compared with other similar compounds, such as:
Difluoromethoxylated ketones: These compounds also contain the difluoromethoxy group and are used as building blocks for synthesizing nitrogen-containing heterocycles.
Trifluoromethylated compounds: While these compounds have a trifluoromethyl group instead of a difluoromethoxy group, they share similar applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to other fluorinated compounds.
Properties
IUPAC Name |
5-(difluoromethoxy)-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-4-2-5(14-8(9)10)3-11-6(4)7(12)13/h2-3,8H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSGKNMBNWQGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210748 | |
| Record name | 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262860-50-3 | |
| Record name | 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262860-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



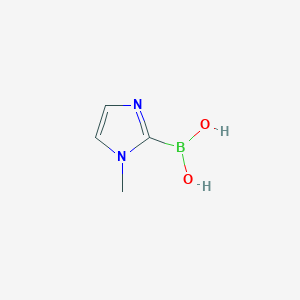
![(3R)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B3186601.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)

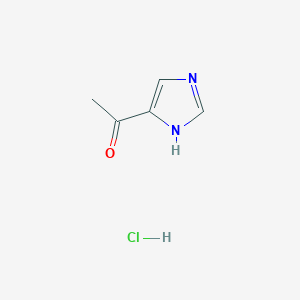
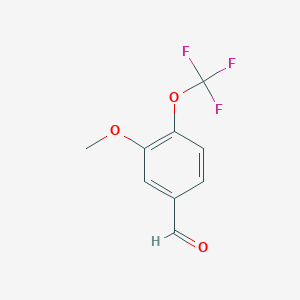

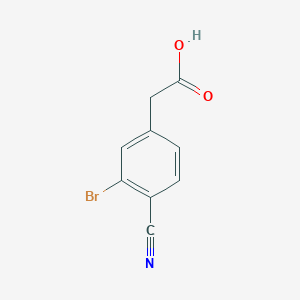
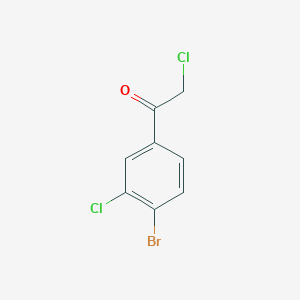
![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)
![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)

